molecular formula C17H15NO2S B2669724 5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 638143-11-0

5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B2669724
CAS No.: 638143-11-0
M. Wt: 297.37
InChI Key: FREQJMOEDUGQIE-UHFFFAOYSA-N
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Description

5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a dione group, which consists of two carbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of benzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione with antidiabetic properties.

    Pioglitazone: A thiazolidinedione used to treat type 2 diabetes.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer different biological activities compared to other thiazolidinediones. Its benzyl and methyl groups can influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-12-7-9-14(10-8-12)18-16(19)15(21-17(18)20)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREQJMOEDUGQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322269
Record name 5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663259
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

638143-11-0
Record name 5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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